
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one typically involves the nitration of a trifluoromethoxy-substituted benzene derivative followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group onto the aromatic ring, while the Friedel-Crafts acylation attaches the propanone moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of specific catalysts .
Análisis De Reacciones Químicas
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the -OCF3 group. Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one involves interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Nitro-4-trifluoromethoxy-phenyl)-propan-2-one: Similar structure but with different substitution patterns on the aromatic ring.
1-(2-(trifluoromethyl)phenyl)propan-1-one: Lacks the nitro group, affecting its reactivity and applications.
Propan-1-one, 3-nitro-1-phenyl-: Similar nitro group but without the trifluoromethoxy group, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C10H8F3NO4 |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
1-[3-nitro-5-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO4/c1-2-9(15)6-3-7(14(16)17)5-8(4-6)18-10(11,12)13/h3-5H,2H2,1H3 |
Clave InChI |
BDXJZRNKMHUHFI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


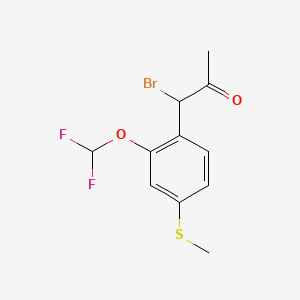
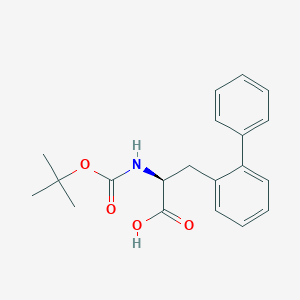
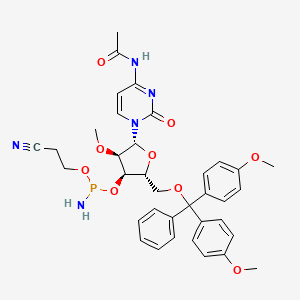
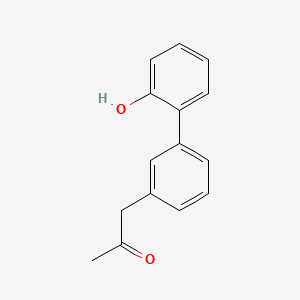

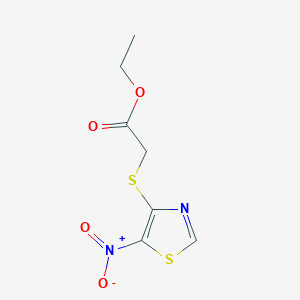



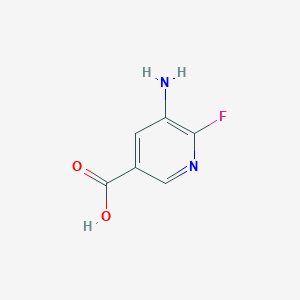
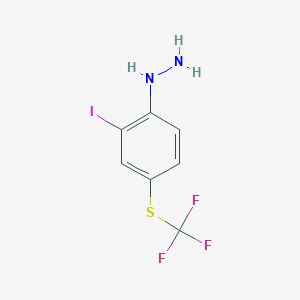


![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
